molecular formula C4H9NO3 B021464 2-Methyl-D-serine CAS No. 81132-44-7

2-Methyl-D-serine

Cat. No. B021464
CAS RN: 81132-44-7
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-SCSAIBSYSA-N
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Description

2-Methyl-D-serine, a derivative of the amino acid serine, plays a crucial role in several cellular processes. Its metabolism is essential for the generation of S-adenosylmethionine and for methylation reactions in mammalian tissues (Kalhan & Hanson, 2012).

Synthesis Analysis

2-Methyl-D-serine is synthesized via the action of serine racemase, an enzyme that catalyzes the formation of D-serine from L-serine (Wolosker, Blackshaw, & Snyder, 1999).

Molecular Structure Analysis

The molecular structure of 2-Methyl-D-serine involves a methyl group substitution at the 2-position of the serine molecule. This structure contributes to its unique functional properties compared to its L-enantiomer.

Chemical Reactions and Properties

D-serine, including its methylated derivatives, is known to interact with the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in neurotransmission (Mothet et al., 2000).

Physical Properties Analysis

The physical properties of 2-Methyl-D-serine, such as solubility and melting point, are influenced by its methyl group. However, specific studies detailing these properties were not identified in the current literature.

Chemical Properties Analysis

2-Methyl-D-serine exhibits unique chemical properties due to the presence of the methyl group, impacting its reactivity and interactions with enzymes and receptors. It is involved in critical biochemical pathways, such as serine hydroxymethyltransferase reactions (Thomas, Schirch, & Gani, 1990).

Scientific Research Applications

  • Schizophrenia and Depression

    • Field : Psychiatry
    • Application : D-serine is a potent co-agonist at the NMDA glutamate receptor and has been the object of many preclinical studies to ascertain its physiological functions and possible clinical relevance . It has been used in combination with DAAO inhibitors in preclinical investigations .
    • Methods : Clinical studies have been conducted in schizophrenia patients to evaluate body fluid levels of D-serine and/or to use D-serine alone or in combination with antipsychotics . In one investigation, D-serine was given at a dose of 60 mg/kg/day in divided daily doses for 16-weeks .
    • Results : The studies suggest that D-serine may be effective in reducing cognitive dysfunction .
  • Adjunct to Cognitive Remediation

    • Field : Psychiatry
    • Application : D-serine has been proposed as an adjunct to cognitive remediation .
  • Intermediate in Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : 2-Methyl-D-serine can be used as an intermediate in the synthesis of drugs .
  • Model Compound for Neurotransmission Study

    • Field : Neuroscience
    • Application : 2-Methyl-D-serine can be used as a model compound for the study of neurotransmission mechanisms and metabolic diseases .

Safety And Hazards

2-Methyl-D-serine should be used in accordance with routine laboratory safety practices . It should be properly handled and stored in accordance with relevant laboratory guidelines and regulations . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331428
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-D-serine

CAS RN

81132-44-7
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SH Moon, Y Ohfune - Journal of the American Chemical Society, 1994 - ACS Publications
… This was converted into 2-methyl-D-serine (8b), mp 262-267 C dec; [«]22D -6.3 (c 1.05, H20),7b·* in the same manner as described above (Scheme 3). The use of D-phenylalanine …
Number of citations: 76 pubs.acs.org
KY Han, X Wu, C Jiang, R Huang, ZH Li, T Feng… - Natural Products and …, 2019 - Springer
… configuration of 3 was assigned as 1′S according to the specific optical rotatory data ([α] + 17.2) compared with the reported specific optical rotatory values for (−)-2-methyl-d-serine (2R…
Number of citations: 6 link.springer.com
M Nagatomo - New Tide of Natural Product Chemistry, 2023 - Springer
… Specifically, N-Boc-protected 2-methyl-d-serine can be converted into a reactive ester by condensation with isobutyl chloroformate. Subsequent in situ treatment with PhTeNa, prepared …
Number of citations: 0 link.springer.com
T Hiura, M Honma, T Shimomura - Agricultural and Biological …, 1978 - jstage.jst.go.jp
… of 2-methyl-D-serine …
Number of citations: 3 www.jstage.jst.go.jp
T Scott - 2020 - books.google.com
The “Brockhaus ABC Biochemie” was first published in 1976 in Leipzig, the se-cond edition followed in 1981. When we undertook to translate this book, based on the second German …
Number of citations: 28 books.google.com

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